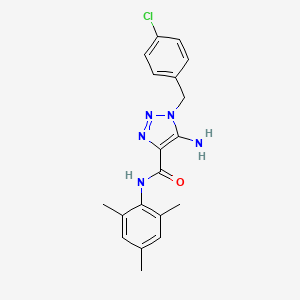
5-amino-1-(4-chlorobenzyl)-N-mesityl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-1-(4-chlorobenzyl)-N-mesityl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H20ClN5O and its molecular weight is 369.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Ruthenium-Catalyzed Synthesis for Triazole-Based Scaffolds
The ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates presents a significant advancement in the preparation of peptidomimetics and biologically active compounds. This method overcomes the limitations of the Dimroth rearrangement, offering a regiocontrolled approach to synthesize triazole-containing dipeptides and HSP90 inhibitors, demonstrating the compound's utility in medicinal chemistry and drug design (Ferrini et al., 2015).
Antimicrobial Activity of Triazole Derivatives
A study on new 1,2,4-triazole derivatives, including synthesis from various ester ethoxycarbonylhydrazones, revealed that certain compounds showed good or moderate antimicrobial activities. This indicates the potential of triazole carboxamides in developing new antimicrobial agents (Bektaş et al., 2007).
Synthesis of Nucleosides of 5-Substituted-1,2,4-Triazole-3-Carboxamides
The preparation of nucleosides of 5-substituted-1,2,4-triazole-3-carboxamides highlights the compound's relevance in nucleoside chemistry. These nucleosides were obtained through acid-catalyzed fusion and glycosylation, demonstrating the triazole carboxamides' versatility in synthesizing complex organic molecules (Naik et al., 1974).
Anti-Influenza Virus Activity
Benzamide-based 5-aminopyrazoles and their fused heterocycles were synthesized, showing remarkable activity against the avian influenza virus. This study provides a new route to synthesize benzamide-based heterocycles, demonstrating the potential of triazole derivatives in antiviral research (Hebishy et al., 2020).
Synthesis and Structural Characterization
The synthesis and structural characterization of N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives as potential anticancer agents illustrate the triazole carboxamides' potential in oncology. These compounds, characterized by various spectroscopic techniques, were evaluated against the MCF-7 breast cancer cell line, highlighting their significance in developing new anticancer drugs (Butler et al., 2013).
Propriétés
IUPAC Name |
5-amino-1-[(4-chlorophenyl)methyl]-N-(2,4,6-trimethylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O/c1-11-8-12(2)16(13(3)9-11)22-19(26)17-18(21)25(24-23-17)10-14-4-6-15(20)7-5-14/h4-9H,10,21H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOPBALYQMBBBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2706186.png)

![2-(1H-Indol-3-YL)-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]acetamide](/img/structure/B2706188.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-hydroxyethyl)oxalamide](/img/structure/B2706189.png)
![2-[(2,6-Difluorophenyl)formamido]-3-methylbutanoic acid](/img/structure/B2706191.png)
![2-[4-(Cyclobutylmethoxy)-3,5-dimethoxyphenyl]ethanamine](/img/structure/B2706196.png)

![4-[5-(1-Adamantyl)triazol-1-yl]benzaldehyde](/img/structure/B2706199.png)
![3,6-Diazabicyclo[3.2.1]octane;dihydrochloride](/img/structure/B2706200.png)
![N-[4-(difluoromethoxy)phenyl]-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2706203.png)
![5-(3,5-dimethoxyphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2706204.png)
![N-Ethyl-N-[2-[[1-(1,2,4-oxadiazol-3-yl)cyclopentyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2706205.png)
![3-[(2-Chloro-4-fluorophenyl)methylsulfanyl]-1-(3,5-dimethylphenyl)pyrazin-2-one](/img/structure/B2706206.png)
![4-[2-[(4-Methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]ethoxy]benzaldehyde](/img/structure/B2706208.png)
